![molecular formula C24H16N2O3S B3857378 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3857378.png)
2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid
Overview
Description
2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid, also known as FTBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can induce cellular damage and lead to cell death in cancer cells.
Biochemical and Physiological Effects:
2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications. It has been shown to accumulate in cancer cells, making it a potential tool for cancer diagnosis and treatment. 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid has also been shown to exhibit antioxidant properties, which could have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid is its high stability and solubility, which make it easy to handle in lab experiments. However, one of the limitations of 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid is its sensitivity to light, which can affect its stability and activity. Therefore, experiments involving 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid should be conducted in the absence of light to minimize any potential effects.
Future Directions
There are several potential future directions for the research on 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid. One area of interest is the development of 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid-based probes for the detection of specific biomolecules in biological samples. Another area of interest is the optimization of 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid and its potential applications in various fields.
Conclusion:
In conclusion, 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid is a promising chemical compound with potential applications in various fields, including bioimaging, drug delivery, and photodynamic therapy. Its high stability, low toxicity, and biocompatibility make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its applications in various fields.
Scientific Research Applications
2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid has been extensively studied for its potential applications in various fields, including bioimaging, drug delivery, and photodynamic therapy. In bioimaging, 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid has been used as a fluorescent probe to detect the presence of metal ions in biological samples. In drug delivery, 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid has been used as a carrier molecule to transport drugs to specific target cells. In photodynamic therapy, 2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid has been used as a photosensitizer to induce cell death in cancer cells.
properties
IUPAC Name |
2-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3S/c27-22(19-7-3-4-8-20(19)23(28)29)26-24-25-21(13-30-24)15-9-10-18-16(12-15)11-14-5-1-2-6-17(14)18/h1-10,12-13H,11H2,(H,28,29)(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZJFCRJTQDPHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=CC=C5C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.